

Mefenamic Acid-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Mefenamic Acid-d3

Cat. No.: B12310281

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Technical Guide: Mefenamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Mefenamic Acid-d3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid. This document outlines its core physicochemical properties, analytical methodologies, and its application in research and development.

Core Physicochemical Data

Mefenamic Acid-d3 serves as a stable isotope-labeled internal standard for the quantitative analysis of Mefenamic Acid in various biological matrices. Its key identifiers and properties are summarized below.



Parameter	Value	References
CAS Number	1189707-81-0	[1][2][3][4][5][6]
Molecular Formula	C15H12D3NO2	[1][4][5][6][7]
Molecular Weight	244.30 g/mol	[1][2][4][5]
Alternate Names	2-[(2,3-Dimethylphenyl)amino]- benzoic Acid-d3, Mefacit-d3, Mephenamic Acid-d3	[2]
Purity	≥98%	[2]

Experimental Protocols

This section details a standard protocol for the quantification of mefenamic acid in plasma samples using **Mefenamic Acid-d3** as an internal standard (IS).

1. Sample Preparation:

- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing **Mefenamic Acid-d3** (concentration of 50 ng/mL).
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size).

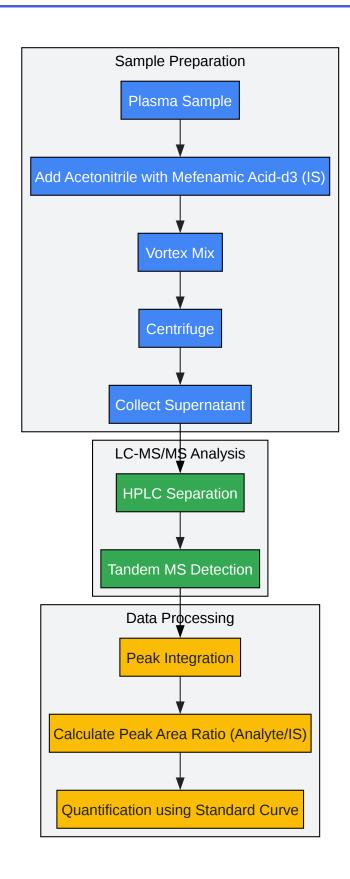


- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions:
 - Mefenamic Acid: m/z 240.1 → 196.1
 - Mefenamic Acid-d3 (IS): m/z 243.1 → 199.1
- Data Analysis: The concentration of mefenamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for quantitative analysis and the metabolic pathway of mefenamic acid.

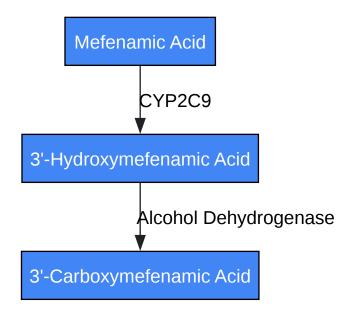




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Caption: Workflow for LC-MS/MS quantification of mefenamic acid.





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Caption: Primary metabolic pathway of mefenamic acid.

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